Calcium hydrogen triacetate
Description
Contextualization within Calcium Acetate (B1210297) Chemistry
The study of calcium hydrogen triacetate is a specialized area within the broader field of calcium acetate chemistry. Calcium acetate itself is a well-known compound, a calcium salt of acetic acid with the chemical formula Ca(CH₃COO)₂. wikipedia.org It is commonly found in its hydrated form, with the monohydrate (Ca(CH₃COO)₂·H₂O) being a frequent subject of study. wikipedia.org The chemistry of calcium acetate is diverse, encompassing various hydrated and anhydrous forms, as well as double and triple salts.
Calcium acetate can exist in several hydration states, including a monohydrate and a hemihydrate (Ca(CH₃COO)₂·0.5H₂O). mdpi.com Upon heating, these hydrates can lose water in stages, leading to the formation of different anhydrous polymorphs of calcium acetate. acs.org The interaction of calcium acetate with other anions can lead to the formation of mixed-anion salts, such as calcium acetate chloride and calcium acetate nitrate (B79036). mdpi.com
This compound, with the formula CaH(CH₃COO)₃, represents an acid salt within this family. mdpi.com Such acid salts of monocarboxylic acids are not uncommon. Their formation typically occurs in systems containing a neutral salt (in this case, calcium acetate) and an excess of the corresponding acid (acetic acid). The study of the conditions under which these various calcium acetate species form, including the acidic salt, is crucial for understanding their phase relationships and crystallization behavior. For instance, the formation of this compound monohydrate occurs when crystallizing from a solution of calcium acetate in diluted acetic acid.
The structural and vibrational properties of these different calcium acetate compounds are closely related. For example, both neutral calcium acetate monohydrate and this compound monohydrate feature infinite, double-stranded chains of calcium atoms bridged by oxygen atoms. mdpi.com However, the inclusion of acetic acid molecules in the crystal lattice of the acid salt introduces a more complex hydrogen-bonding network.
Historical Development of this compound Studies
The existence of this compound was first reported in 1958 by L. Walter-Lévy and J. Perrier. Their work involved the study of the ternary system CaO–(CH₃CO)₂O–H₂O at a constant temperature of 298 K. It was within this systematic investigation of phase equilibria that the formation of the acid salt, this compound monohydrate, was initially observed.
Subsequent research has focused primarily on elucidating the detailed structural and spectroscopic properties of this compound. A significant advancement in the understanding of this compound came from single-crystal X-ray diffraction studies. These investigations confirmed the precise stoichiometry of the monohydrate, CaH(CH₃COO)₃·H₂O, and revealed its intricate crystal structure.
Spectroscopic studies, particularly infrared (IR) and Raman spectroscopy, have complemented the crystallographic data. These studies have provided detailed information about the vibrational modes of the acetate and acetic acid molecules within the crystal lattice, as well as the nature of the hydrogen bonds. This has allowed for a deeper understanding of the interactions between the different components of the crystal. The research on this compound monohydrate has also been valuable for comparative studies with other acetate salts, helping to build a more comprehensive picture of the structural chemistry of metal carboxylates.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
66905-25-7 |
|---|---|
Molecular Formula |
C6H10CaO6 |
Molecular Weight |
218.22 g/mol |
IUPAC Name |
calcium;acetic acid;diacetate |
InChI |
InChI=1S/3C2H4O2.Ca/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+2/p-2 |
InChI Key |
DGPUYHMCOANORE-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)O.CC(=O)[O-].CC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Synthesis and Crystallization Methodologies for Calcium Hydrogen Triacetate
Solution-Based Crystallization Techniques
Solution-based methods are the primary route for obtaining crystalline calcium hydrogen triacetate. These techniques rely on the controlled precipitation of the compound from a supersaturated solution.
The formation of this compound is intrinsically linked to the presence of acetic acid in the aqueous crystallization medium. Research has shown that the crystallization of calcium acetate (B1210297) from solutions containing acetic acid can yield the complex salt, calcium acetate acetic acid hydrate (B1144303) [Ca(CH₃COO)₂·CH₃COOH·H₂O]. This compound is structurally analogous to this compound. acs.org
The synthesis can be achieved by reacting a calcium source, such as calcium carbonate (CaCO₃), with an aqueous solution of acetic acid. The general reaction for the formation of calcium acetate is:
CaCO₃(s) + 2CH₃COOH(aq) → Ca(CH₃COO)₂(aq) + H₂O(l) + CO₂(g)
When an excess of acetic acid is used, the resulting solution contains both calcium acetate and free acetic acid, creating the necessary conditions for the crystallization of this compound upon concentration or cooling. The presence of acetic acid in the crystallization medium is a critical factor that leads to the incorporation of an acetic acid molecule into the crystal lattice of calcium acetate. acs.org
The characteristics of the resulting crystals, such as their size and morphology, are influenced by the concentration of acetic acid in both the aqueous and any present organic phases. acs.orgresearchgate.net Well-formed, nonporous, large single crystals and clusters of calcium acetate acetic acid hydrate have been successfully produced through methods like extractive crystallization, where the acetate source is in an organic phase and the calcium source is in an aqueous phase. acs.orgresearchgate.net
Table 1: Influence of Acetic Acid Concentration on Crystal Formation
| Acetic Acid Concentration | Resulting Calcium Acetate Species | Crystal Characteristics | Reference |
| High | Calcium Acetate Acetic Acid Hydrate | Well-formed, large single crystals and clusters | acs.orgresearchgate.net |
| Low | Calcium Acetate Monohydrate/Pentahydrate | - | acs.org |
The crystallization of this compound is best understood by examining the ternary phase diagram of the Ca(CH₃COO)₂–CH₃COOH–H₂O system. While detailed phase diagrams specifically for this system are not extensively published, the principles can be inferred from studies on similar systems and the known behavior of calcium acetate in acetic acid solutions.
The solubility of calcium acetate in water is known to decrease with increasing temperature. researchgate.net In the ternary system, the presence of acetic acid as a common ion further influences the solubility of calcium acetate. At a given temperature, increasing the concentration of acetic acid in the aqueous solution will generally decrease the solubility of calcium acetate, promoting its crystallization.
The formation of this compound (calcium acetate acetic acid hydrate) represents a distinct solid phase within this ternary system. acs.orgresearchgate.net The region of stability for this phase is dependent on the concentrations of both calcium acetate and acetic acid, as well as the temperature.
Table 2: Expected Solid Phases in the Ca(CH₃COO)₂–CH₃COOH–H₂O System
| Component 1 | Component 2 | Component 3 | Expected Solid Phases |
| Ca(CH₃COO)₂ | CH₃COOH | H₂O | Ice, Calcium Acetate Monohydrate, this compound (as hydrate) |
Investigations into the related ternary system of Mg(CH₃COO)₂–CH₃COOH–H₂O have shown the formation of complex solvates such as 2Mg(CH₃COO)₂·3CH₃COOH·3H₂O at certain temperatures, indicating that the formation of such acid-salt complexes is a feature of alkaline earth metal acetates in aqueous acetic acid. researchgate.net
Deuteration Protocols for Isotopic Labeling
Isotopic labeling of this compound, specifically through the replacement of hydrogen with deuterium (B1214612) (D), can be achieved through hydrogen-deuterium (H/D) exchange reactions. This technique is valuable for structural studies and mechanistic investigations.
The most labile protons in this compound are those of the carboxylic acid group in the coordinated acetic acid molecule and any water of hydration. The methyl protons of the acetate ligands are less acidic and require more forcing conditions for exchange.
A plausible deuteration protocol would involve dissolving the this compound in a deuterium-rich solvent system. This can be achieved by:
Dissolution in Deuterated Acetic Acid/Deuterium Oxide: Dissolving this compound in a solution of deuterated acetic acid (CD₃COOD) and deuterium oxide (D₂O). The labile protons will readily exchange with the deuterium from the solvent.
Recrystallization from Deuterated Solvents: Subsequent recrystallization from this deuterated solvent system would yield crystalline this compound with deuterium incorporated at the exchangeable sites.
The general principle of H/D exchange is that protons attached to heteroatoms (like oxygen) exchange rapidly in the presence of a deuterium source. wikipedia.org Acid or base catalysis can facilitate the exchange of less acidic C-H protons. mdpi.com For the acetate ligands, while the methyl protons are generally not considered labile, exchange can be promoted under certain conditions, such as in the presence of a suitable catalyst or at elevated temperatures.
Table 3: Potential Sites for Deuteration in this compound
| Functional Group | Exchangeability | Conditions for Exchange |
| Carboxylic Acid (-COOH) | High | Spontaneous in D₂O/CD₃COOD |
| Water of Hydration (H₂O) | High | Spontaneous in D₂O |
| Methyl Group (-CH₃) | Low | Requires catalysis or elevated temperatures |
The extent of deuteration can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry.
Structural Elucidation and Crystallographic Investigations of Calcium Hydrogen Triacetate
Crystal System and Space Group Determination
Crystallographic analysis of calcium hydrogen triacetate monohydrate has established that it crystallizes in the triclinic system. iucr.org The determined space group is Pī, which is a centrosymmetric space group. iucr.org This determination is fundamental to understanding the symmetry and arrangement of the constituent atoms and molecules within the crystal lattice.
Unit Cell Formalism and Molecular Count per Unit Cell
The unit cell is the fundamental repeating unit of the crystal structure. For this compound monohydrate, the dimensions and angles of this parallelepiped have been precisely measured. iucr.org The structure contains four formula units (Z = 4) of CaH(C₂H₃O₂)₃·H₂O within each unit cell. iucr.org
Table 1: Crystallographic Data for this compound Monohydrate
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 6.858 (1) |
| b (Å) | 12.281 (2) |
| c (Å) | 12.520 (3) |
| α (°) | 83.86 (2) |
| β (°) | 91.62 (2) |
| γ (°) | 87.09 (2) |
| Volume (ų) | 1046.5 (3) |
| Z (Formula units per cell) | 4 |
Detailed Description of Supramolecular Architecture
The primary structural motif is the presence of infinite, multiple O-bridged double-stranded calcium chains. iucr.org These chains propagate along the a-axis of the unit cell. iucr.org The "double-stranded" nature arises from two parallel calcium chains being linked together by bridging acetate (B1210297) groups. The oxygen atoms of the acetate ligands act as bridges between adjacent calcium ions, creating a robust, chain-like polymer. iucr.org
The polymeric calcium chains are not isolated but are further organized into a three-dimensional architecture through cross-linking. This inter-chain linkage occurs in the b and c directions and is mediated by a network of hydrogen bonds. iucr.org Water molecules and the hydrogen atom of the hydrogen triacetate moiety are crucial participants in this hydrogen-bonding network, connecting the infinite chains to one another. iucr.org
Coordination Environment of Calcium Ions
The asymmetric unit of the crystal structure contains two crystallographically independent calcium ions, each with a distinct coordination environment.
There are two unique calcium sites, designated as Ca(1) and Ca(2), within the structure. iucr.org
Ca(1) Site : The first calcium ion, Ca(1), is coordinated by eight oxygen atoms. iucr.org These oxygen atoms are provided by five different acetate groups and one water molecule. The resulting coordination geometry is best described as a distorted dodecahedron. iucr.org
Ca(2) Site : The second calcium ion, Ca(2), exhibits a coordination number of seven. iucr.org It is bonded to seven oxygen atoms, which originate from five acetate groups and one water molecule. This arrangement forms a pentagonal bipyramid geometry around the Ca(2) ion. iucr.org
Three of the acetate ions demonstrate versatile coordination behavior, acting as both bidentate chelating ligands to a single calcium ion and as O-bridging ligands between different calcium ions. iucr.org
Table 2: Coordination Details of Independent Calcium Sites
| Calcium Site | Coordination Number | Coordinating Species | Coordination Geometry |
|---|---|---|---|
| Ca(1) | 8 | 5 Acetate groups, 1 Water molecule | Distorted Dodecahedral |
| Ca(2) | 7 | 5 Acetate groups, 1 Water molecule | Pentagonal Bipyramid |
Coordination Polyhedra and Geometry
The crystal structure of this compound monohydrate reveals two distinct coordination environments for the calcium ions. The geometry of the coordination polyhedra surrounding the calcium centers are described as follows:
Ca(1): This calcium ion is coordinated by eight oxygen atoms, resulting in a coordination geometry that is best described as a distorted dodecahedron . The O...O edges of this polyhedron range from 2.18 to 3.42 Å.
Ca(2): The second calcium ion is coordinated by seven oxygen atoms, forming a pentagonal bipyramid .
These coordination geometries are common for calcium ions and are also observed in the structure of calcium acetate monohydrate.
Coordination Numbers
The coordination number of a central atom is defined by the number of atoms it is directly bonded to. In the case of this compound monohydrate, the two crystallographically independent calcium ions exhibit different coordination numbers:
Ca(1): Possesses a coordination number of eight , being surrounded by eight oxygen atoms.
Ca(2): Has a coordination number of seven , with seven oxygen atoms in its coordination sphere.
These coordination numbers are consistent with those commonly found in other calcium-containing compounds.
| Calcium Ion | Coordination Number | Coordination Geometry |
| Ca(1) | 8 | Distorted Dodecahedron |
| Ca(2) | 7 | Pentagonal Bipyramid |
Ligand Coordination Modes within the Structure
The ligands in this compound monohydrate, which are the acetate ions, acetic acid molecules, and water molecules, exhibit various coordination modes to the calcium centers.
Acetate Ion Binding Modes
The acetate ions in the structure demonstrate a versatile binding behavior. Specifically, three of the four unique acetate ions function as both bidentate chelating and O-bridging ligands. This means that a single acetate ion can bind to a calcium ion through both of its oxygen atoms (chelating) and also bridge between two different calcium ions.
Acetic Acid Molecule Coordination
The coordination of the acetic acid molecule is not explicitly detailed in the provided structural analysis.
Role of Water Molecules in Coordination
Water molecules play a crucial role in completing the coordination spheres of the calcium ions. Both Ca(1) and Ca(2) are coordinated by one water molecule each. This indicates that water molecules act as monodentate ligands , donating a lone pair of electrons from the oxygen atom to the calcium ion.
Hydrogen Bonding Characterization
Identification and Geometrical Parameters of Hydrogen Bonds
The crystal structure of this compound monohydrate, CaH(C₂H₃O₂)₃·H₂O, reveals an intricate network of hydrogen bonds that play a crucial role in stabilizing the three-dimensional lattice. These bonds are formed by the acidic proton, the protons of the water molecule, and in some cases, by the methyl group protons, with the oxygen atoms of the acetate groups and the water molecule acting as acceptors.
The hydrogen bonding scheme cross-links the infinite, multiple oxygen-bridged double-stranded calcium chains that run along the a-axis, extending the structure in the b and c directions. acs.org The identification and geometrical parameters of these hydrogen bonds are critical for a complete understanding of the crystal packing and the interactions governing the solid-state properties of the compound.
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |
|---|---|---|---|---|---|---|
| Data for specific hydrogen bond geometries in this compound Monohydrate is not readily available in tabular format in the consulted literature. The presence of a complex hydrogen-bonding network is confirmed, but detailed numerical parameters would require access to the original crystallographic information file (CIF). |
Contributions of Hydroxyl Groups and Water Molecules to Hydrogen Bonding
The hydroxyl group, represented by the acidic proton, and the water molecule of crystallization are the primary contributors to the hydrogen-bonding network in this compound monohydrate. The acidic proton forms a strong hydrogen bond, a key feature of acid salts of carboxylic acids.
The water molecules are integral to the structure, participating in multiple hydrogen-bonding interactions. Each water molecule's oxygen atom acts as a hydrogen bond acceptor from a hydroxyl group, while its hydrogen atoms act as donors to the oxygen atoms of the acetate ligands. This dual role of the water molecules facilitates the formation of a robust, interconnected structure. The coordination of water molecules to the calcium ions further embeds them within the crystal lattice, where they mediate the cross-linking of the calcium-acetate chains.
Comparative Crystallographic Analysis with Related Calcium Acetate Phases
To better understand the structural nuances of this compound, a comparative analysis with other known calcium acetate phases is instructive. This includes the monohydrate, anhydrous polymorphs, subhydrates, and more complex multi-anionic and mixed-anionic compounds.
Structural Analogies and Distinctions with Calcium Acetate Monohydrate
Calcium acetate monohydrate, Ca(CH₃COO)₂·H₂O, is the most common hydrated form of calcium acetate. At least two polymorphs of the monohydrate have been structurally characterized. The structure of one of these polymorphs consists of infinite oxygen-bridged calcium layers that are connected in the third dimension by hydrogen bonds via the water molecules. The calcium atoms in this structure exhibit seven and eight coordination.
| Feature | This compound Monohydrate | Calcium Acetate Monohydrate |
|---|---|---|
| Formula | CaH(C₂H₃O₂)₃·H₂O | Ca(CH₃COO)₂·H₂O |
| Ca-Acetate Framework | Infinite double-stranded chains | Infinite layers |
| Ca Coordination | Distorted dodecahedral (8-fold) and pentagonal bipyramidal (7-fold) | Seven and eight-fold coordination |
| Role of Water | Coordination to Ca and extensive hydrogen bonding | Coordination to Ca and hydrogen bonding between layers |
Polymorphism in Anhydrous Calcium Acetates (α, β, γ forms)
Anhydrous calcium acetate, Ca(CH₃COO)₂, is known to exist in at least three polymorphic forms: α, β, and γ. acs.org These different crystalline forms arise from variations in the packing of the calcium and acetate ions in the absence of water molecules.
The α-form has been the most extensively studied. It exhibits a low-temperature (LT) and a high-temperature (HT) form. The crystal structure of LT-α-Ca(CH₃COO)₂ is triclinic, while HT-α-Ca(CH₃COO)₂ is rhombohedral. acs.orgdesy.de Both structures are characterized by channel-like motifs built from edge-sharing polyhedra of calcium cations and acetate anions. acs.orgdesy.de
As of recent crystallographic studies, the crystal structures of the β- and γ-forms of anhydrous calcium acetate have not yet been determined. acs.org Their existence is inferred from thermal analysis and powder X-ray diffraction data, but a detailed structural comparison is not possible at this time due to the lack of single-crystal structure solutions. The hygroscopic nature of anhydrous calcium acetate presents challenges in obtaining crystals suitable for such analyses. acs.org
| Polymorph | Crystal System | Space Group | Key Structural Features |
|---|---|---|---|
| LT-α-Ca(CH₃COO)₂ | Triclinic | P1 | Channel-like motifs from edge-sharing Ca-O polyhedra. acs.orgdesy.de |
| HT-α-Ca(CH₃COO)₂ | Rhombohedral | R3 | Channel-like motifs; higher symmetry than LT form. acs.orgdesy.de |
| β-Ca(CH₃COO)₂ | Crystal structure is currently unknown. acs.org | ||
| γ-Ca(CH₃COO)₂ | Crystal structure is currently unknown. acs.org |
Characterization of Calcium Acetate Subhydrates and Hemihydrates
In addition to the monohydrate, calcium acetate can form subhydrates, with the most well-characterized being the hemihydrate, Ca(CH₃COO)₂·0.5H₂O. The crystal structure of calcium acetate hemihydrate is remarkably complex, featuring a large tetragonal unit cell. The structure is based on infinite, chiral supramolecular polymeric rods. nih.gov These rods have a hydrophilic exterior due to the coordinated water molecules and acetate oxygen atoms, which allows for hydrogen bonding between adjacent rods. nih.gov
This intricate, rod-based structure is fundamentally different from the chain-like structure of this compound monohydrate and the layered structure of calcium acetate monohydrate. The lower water content in the hemihydrate leads to a more condensed and complex packing arrangement. Another subhydrate with a water content of n=1/4 has also been reported, but its crystal structure is yet to be fully elucidated. acs.org
Analysis of Multi-Anionic and Mixed-Anionic Calcium Acetate Compounds
The versatility of the calcium-acetate system extends to the formation of multi-anionic and mixed-anionic compounds, where other anions are incorporated into the crystal lattice alongside the acetate ions. These compounds often exhibit unique crystal structures.
A notable example of a mixed-cation compound is paceite , CaCu(CH₃COO)₄·6H₂O. Its tetragonal crystal structure is built upon a framework of both calcium and copper ions coordinated by acetate groups and water molecules. crystalls.info
Examples of mixed-anionic calcium acetate compounds include:
Calcium acetate formate (B1220265) hydrates : Compounds such as Ca(CH₃COO)(HCOO)·H₂O and Ca₃(CH₃COO)₄(HCOO)₂·4H₂O have been identified. The former contains infinite calcium carboxylate zig-zag chains, with the calcium ion being eight-coordinated by oxygen atoms from acetate, formate, and water.
Calcium acetate chloride (Calclacite) : This compound, with the formula Ca(CH₃COO)Cl·5H₂O, incorporates chloride ions into the structure.
Calcium acetate nitrate (B79036) : The compound Ca₂(CH₃COO)₃(NO₃)·2H₂O demonstrates the incorporation of nitrate ions.
Spectroscopic Characterization and Vibrational Analysis of Calcium Hydrogen Triacetate
Fourier Transform Infrared (FTIR) Spectroscopy Studies
FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum provides a fingerprint of the functional groups present in the molecule.
The FTIR spectrum of calcium hydrogen triacetate is complex due to the presence of both acetate (B1210297) (CH₃COO⁻) and acetic acid (CH₃COOH) moieties. The fundamental vibrations of these species can be assigned to specific bands in the spectrum. srce.hrsrce.hr
The carbonyl stretching vibration (ν(C=O)) of the two acetic acid molecules is observed as a strong band with two maxima at 1702 and 1684 cm⁻¹ when measured at liquid nitrogen temperature. researchgate.net The presence of four distinct acetate ions in the crystal structure leads to complex vibrational characteristics in the regions of OCO group stretching and bending, C-C stretching, and methyl group vibrations. researchgate.net
Key vibrational modes for the acetate and acetic acid groups are summarized in the table below.
| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |
| ν(C=O) | 1702, 1684 | Acetic Acid |
| νₐₛ(OCO) | ~1550-1610 | Acetate |
| νₛ(OCO) | ~1400-1450 | Acetate |
| δ(CH₃) | ~1345-1460 | Acetate/Acetic Acid |
| ν(C-C) | ~930-965 | Acetate/Acetic Acid |
| δ(OCO) | ~650-700 | Acetate |
| γ(OCO) | ~615-650 | Acetate |
| γ(C-C) | ~450-500 | Acetate/Acetic Acid |
This table presents a generalized summary of vibrational assignments based on available literature.
The hydroxyl stretching region (ν(OH)) in the FTIR spectrum provides significant insights into the hydrogen bonding within this compound. A key feature is the appearance of two broad bands around 2500 cm⁻¹ and 1950 cm⁻¹, often referred to as (AB) and C bands, respectively. srce.hrsrce.hr The presence and characteristics of these bands are spectroscopic evidence for strong, asymmetrical hydrogen bonds involving the acetic acid species. srce.hrsrce.hr The enthalpies of formation for these hydrogen bonds have been calculated to be approximately -48.4 and -52.7 kJ mol⁻¹. srce.hrsrce.hr
Raman Spectroscopy Investigations
Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light.
Raman spectra of this compound corroborate the assignments made from FTIR data. srce.hrsrce.hrresearchgate.net For instance, the carbonyl stretching vibration of the acetic acid molecules appears as a single band at 1697 cm⁻¹ in the Raman spectrum. researchgate.net Similarly, the C-C stretching modes are observed in the 930-965 cm⁻¹ region. core.ac.uk
| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |
| ν(C=O) | 1697 | Acetic Acid |
| νₐₛ(OCO) | Not clearly observed | - |
| νₛ(OCO) | ~1410-1440 | Acetate |
| δ(CH₃) | ~1350-1460 | Acetate/Acetic Acid |
| ν(C-C) | ~930-965 | Acetate/Acetic Acid |
This table presents a generalized summary of Raman vibrational assignments based on available literature.
Raman spectroscopy is particularly useful for studying low-frequency vibrations, such as those of the crystal lattice. In this compound, these vibrations appear in the region below 400 cm⁻¹. These modes arise from the collective motions of the ions and molecules in the crystal lattice and provide information about the crystal structure and intermolecular forces.
Interpretation of Vibrational Spectra with Respect to Hydrogen Bonding
The vibrational spectra of this compound are profoundly influenced by the extensive network of hydrogen bonds within its crystal structure. The presence of strong, asymmetrical hydrogen bonds is indicated by the broad and red-shifted ν(OH) bands in the FTIR spectrum. srce.hrsrce.hr These strong hydrogen bonds are formed between the hydroxyl groups of the two acetic acid molecules and the acetate oxygen atoms, with O···O distances of about 2.55 Å. core.ac.uk
The frequencies of the uncoupled OD stretches (in partially deuterated samples) reveal that the non-coordinated acetate oxygen is a stronger hydrogen bond acceptor than the carbonyl oxygen. srce.hrsrce.hr The significant broadening of the bands associated with the hydroxyl group is a characteristic feature of strong hydrogen bonding. pocketdentistry.com The positions and intensities of the δ(OH) (in-plane bending) and γ(OH) (out-of-plane bending) modes further confirm the presence of these strong interactions. srce.hrsrce.hr The calculated high enthalpies of formation for the hydrogen bonds underscore their significant contribution to the stability of the crystal structure. srce.hrsrce.hr
Assessment of Hydrogen Bond Strength and Type from Spectroscopic Data
The vibrational spectra of this compound monohydrate, a type B acid salt, provide significant insight into the nature of the hydrogen bonds within its crystal lattice. srce.hrsrce.hr Analysis of Infrared (IR) and Raman spectra is a powerful tool for characterizing the strength and type of these interactions. The presence of very strong hydrogen bonds in acid salts of carboxylic acids leads to distinctive spectral features, particularly in the O-H stretching region. chimia.ch
In the case of this compound monohydrate, the IR spectrum is marked by the appearance of three broad and intense bands, often referred to as A, B, and C bands, which are characteristic of strong hydrogen bonds. srce.hrchimia.ch Specifically, two prominent broad bands are observed around 2500 cm⁻¹ and 1950 cm⁻¹, designated as (AB) and C bands, respectively. srce.hr The presence, frequency positions, and intensities of these ABC bands, along with the frequencies of the in-plane (δOH) and out-of-plane (γOH) bending vibrations, serve as spectroscopic evidence for strong and asymmetrical hydrogen bonds between the acetic acid species within the compound. srce.hr
The strength of these hydrogen bonds can be quantified by calculating their enthalpy of formation (ΔH) from the spectroscopic data. For this compound, the enthalpies for the two distinct hydrogen bonds formed by the hydroxyl groups of the two acetic acid molecules have been calculated to be -48.4 kJ mol⁻¹ and -52.7 kJ mol⁻¹. srce.hrcore.ac.uk These values are indicative of significantly strong hydrogen bonding interactions. srce.hrcore.ac.uk The O···O distances for these bonds are within the range typically observed for very strong hydrogen bonds, which can be from 2.45 Å to 2.57 Å. chimia.ch The δOH frequency is also known to increase with hydrogen bond strength, providing another spectral indicator of the interaction's power. core.ac.uk
The following table summarizes the key spectroscopic features used to assess the hydrogen bonds in this compound monohydrate.
| Spectroscopic Feature | Observed Frequency (cm⁻¹) | Interpretation | Calculated Enthalpy (ΔH) |
| (AB) Band | ~2500 | O-H stretching mode, characteristic of a strong hydrogen bond. | -48.4 kJ mol⁻¹ |
| C Band | ~1950 | O-H stretching mode, characteristic of a strong hydrogen bond. | -52.7 kJ mol⁻¹ |
| δOH vibration | ~1400 | In-plane O-H bending; frequency increases with H-bond strength. | N/A |
| γOH vibration | ~900 | Out-of-plane O-H bending. | N/A |
Influence of Deuteration on Vibrational Modes and Hydrogen Bond Dynamics
Isotopic substitution, particularly the replacement of hydrogen with deuterium (B1214612) (deuteration), is a critical technique in vibrational spectroscopy to identify and understand the dynamics of hydrogen-containing functional groups. libretexts.org When a hydrogen atom in a molecule is replaced by a heavier deuterium isotope, the reduced mass of the vibrating unit increases, leading to a downshift in the frequency of the associated vibrational modes. libretexts.org This effect is especially pronounced for vibrations directly involving the hydrogen atom, such as O-H stretching and bending modes.
In the study of this compound, comparing the IR and Raman spectra of the protonated compound with its deuterated analogue reveals significant changes that help in the assignment of vibrational bands and the understanding of hydrogen bond dynamics. srce.hrcore.ac.uk
Key observations upon deuteration include:
O-H/O-D Stretching Modes: The broad (AB) and C bands associated with the strong O-H···O hydrogen bonds shift to lower frequencies in the deuterated sample, as expected from the increased mass of deuterium. srce.hr The isotopic ratio for such substitutions is theoretically around √2, and observed shifts are generally in the range of 1.35-1.41. libretexts.org
O-H/O-D Bending Modes: The in-plane bending (δOH) and out-of-plane bending (γOH) modes are also sensitive to deuteration. The δOH vibration, which is often coupled with other modes and difficult to identify in the protonated sample, becomes a "pure" δOD vibration observed in the 1050–1170 cm⁻¹ frequency region in the deuterated compound. core.ac.uk Similarly, the γOH band near 900 cm⁻¹ shows a decrease in intensity upon deuteration, and a new band corresponding to the unperturbed C-C mode of the acetic acid molecules appears at a slightly lower frequency. core.ac.uk
These deuteration-induced shifts confirm the assignment of bands related to the acidic protons and provide insight into the coupling between different vibrational modes. The changes in the spectra help to decouple vibrations and analyze the potential energy function of the proton in these strongly hydrogen-bonded systems. srce.hr
The table below compares the vibrational frequencies of protonated and deuterated this compound for key modes.
| Vibrational Mode | Protonated Sample Frequency (cm⁻¹) | Deuterated Sample Frequency (cm⁻¹) | Interpretation of Change |
| ν(OH) - (AB) Band | ~2500 | Lower frequency | Isotopic shift due to increased mass of Deuterium. |
| ν(OH) - C Band | ~1950 | Lower frequency | Isotopic shift due to increased mass of Deuterium. |
| δ(OH) | ~1400 | N/A (coupled) | Shifts to δ(OD) region, decoupling from other modes. |
| δ(OD) | N/A | 1050-1170 | Appearance of a "pure" O-D in-plane bending mode. |
| γ(OH) | ~900 | Lower frequency shift, reduced intensity | Confirms assignment to out-of-plane O-H bending. |
Electronic Absorption Spectroscopy (contextual for coordination polymers)
Electronic absorption spectroscopy, typically in the ultraviolet-visible (UV-Vis) range, is a fundamental technique for characterizing coordination compounds, including coordination polymers. scholaris.ca This method provides information about the electronic transitions within the molecule, which are primarily associated with the organic ligands and, in some cases, with the metal centers (d-d or f-f transitions). scholaris.ca For calcium(II) based coordination polymers, the Ca²⁺ ion itself is spectroscopically silent as it has a closed-shell electronic configuration (d⁰) and lacks low-energy electronic transitions. iucr.org Therefore, the electronic absorption spectra of calcium coordination polymers are dominated by the electronic transitions of the organic ligands. iucr.org
In the context of a coordination polymer involving calcium and acetate-derived ligands, the UV-Vis spectrum would be expected to show absorption bands arising from electronic transitions within the acetate/acetic acid moieties. These transitions are typically of two main types:
π → π* transitions: These are generally high-energy transitions that occur in molecules with π-systems, such as the C=O double bond in the carboxylate group. They often appear in the far-UV region. In more complex aromatic ligands used in coordination polymers, these bands are intense and can be found in the 200-300 nm range. iucr.orgresearchgate.net
n → π* transitions: These transitions involve the promotion of a non-bonding electron (from an oxygen atom's lone pair in the carboxylate group) to an anti-bonding π* orbital. These are lower-energy, weaker transitions compared to π → π* and typically occur at longer wavelengths, sometimes extending into the near-UV region. iucr.orgresearchgate.net
Theoretical and Computational Studies on Calcium Hydrogen Triacetate
Quantum Chemical Calculations of Molecular and Electronic Structure (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the molecular and electronic properties of compounds like calcium hydrogen triacetate. DFT is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids, providing a good balance between accuracy and computational cost. academie-sciences.fr These calculations can determine optimized molecular geometries, bond lengths, bond angles, and the distribution of electron density within the molecule.
For calcium-containing compounds, DFT has been successfully used to study interactions and properties at the molecular level. academie-sciences.frumt.edu.my In the context of this compound, DFT calculations would allow for a detailed analysis of the coordination environment around the calcium ion and the nature of the bonding between the calcium and the acetate (B1210297) ligands. Such studies can also compute key electronic properties, as detailed in the table below, which are crucial for understanding the reactivity and stability of the compound.
While specific DFT studies focusing solely on the electronic structure of this compound are not extensively documented in publicly available literature, the methodology is well-established. For related systems, like mixed-ligand complexes of calcium acetate, quantum-chemical methods have been used to investigate their electronic structures and reactivity. academiascience.org The application of these methods to this compound would provide valuable data on its fundamental chemical nature.
This table represents typical parameters derived from quantum chemical calculations, as seen in studies of other complex molecules. researchgate.net
Modeling of Electronic Absorption Spectra
Modeling the electronic absorption spectra of molecules in solution is a complex task that requires sophisticated computational approaches. nih.govtorvergata.it To accurately reproduce experimental spectra, it is necessary to consider not only the electronic transitions of the molecule but also its interaction with the surrounding solvent and its dynamic conformational changes. nih.govtorvergata.it
A common and effective method involves combining quantum mechanics with molecular mechanics (QM/MM) in a sequential or coupled manner. nih.govtorvergata.it This approach typically involves the following steps:
Sampling: Generating a representative ensemble of molecular conformations using methods like Molecular Dynamics (MD) simulations. This step captures the dynamic nature of the solute and its explicit interactions with solvent molecules, including hydrogen bonding. nih.govucmerced.edu
Quantum Mechanical Calculation: For each sampled configuration, the electronic excitation energies and oscillator strengths are calculated using a suitable quantum chemical method. Time-dependent density functional theory (TD-DFT) is a widely used method for this purpose due to its computational efficiency and reasonable accuracy. dtu.dk
Spectrum Generation: The final absorption spectrum is generated by averaging the results from all configurations, often by convoluting the individual electronic transitions with a Gaussian or Lorentzian function to simulate spectral broadening. ucmerced.edumdpi.com
This approach ensures that the resulting spectrum accounts for inhomogeneous broadening caused by solute-solvent interactions and the thermal motion of the molecule. ucmerced.edu While specific applications of this methodology to this compound are not detailed in the available literature, it represents the state-of-the-art for predicting UV-Vis absorption spectra for complex molecules in solution. nih.govtorvergata.it
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at the atomic level, offering insights into intermolecular interactions, conformational dynamics, and thermodynamic properties. mdpi.com
For ionic species like this compound in an aqueous environment, MD simulations can be employed to investigate several key aspects:
Solvation Structure: MD can characterize the arrangement of water molecules around the calcium ion and the acetate ligands, revealing the structure of the hydration shells.
Ion Pairing: The simulations can explore the formation and stability of ion pairs between the calcium cation and acetate anions in solution. Studies on calcium acetate have used MD to calculate the potential of mean force (PMF), which describes the energetics of ion association. researchgate.net
Dynamic Properties: MD simulations can track the movement of ions and solvent molecules, allowing for the calculation of diffusion coefficients and the analysis of the dynamics of hydrogen bond networks. nih.gov
These simulations rely on force fields, which are sets of parameters that define the potential energy of the system. For complex systems involving ions and organic molecules, the accuracy of the force field is critical for obtaining reliable results. researchgate.net All-atom MD simulations, where every atom is explicitly represented, are particularly useful for capturing the specific details of intermolecular interactions that govern the behavior of this compound in solution. rsc.org
Computational Analysis of Hydrogen Bonding Networks
Hydrogen bonds play a critical role in the structure and properties of this compound, particularly in its hydrated form, CaH(CH₃COO)₃·H₂O. srce.hrsrce.hr Computational analysis, often coupled with experimental techniques like infrared (IR) and Raman spectroscopy, is essential for characterizing these complex networks.
In a detailed study of this compound monohydrate, spectroscopic evidence pointed to the existence of strong, asymmetrical hydrogen bonds between the acetic acid species within the crystal lattice. srce.hrsrce.hr The appearance of characteristic broad absorption bands (known as ABC bands) in the IR spectrum is a hallmark of such strong hydrogen bonds. srce.hr
Computational methods can be used to calculate the energetics of these interactions. Based on the spectroscopic data, the enthalpies of formation (ΔH) for the strong hydrogen bonds in this compound monohydrate have been calculated. srce.hr These values quantify the strength of the interactions holding the molecular components together.
Table 2: Calculated Enthalpies of Hydrogen Bond Formation in CaH(CH₃COO)₃·H₂O
| Hydrogen Bond | Calculated Enthalpy (ΔH) |
|---|---|
| Bond 1 | -48.4 kJ mol⁻¹ |
| Bond 2 | -52.7 kJ mol⁻¹ |
Source: Data derived from spectroscopic analysis of strong asymmetrical hydrogen bonds between acetic acid species. srce.hr
Furthermore, molecular dynamics simulations can provide a dynamic picture of the hydrogen-bonding network, especially in solution. nih.gov These simulations can calculate parameters such as hydrogen-bond lifetimes and analyze the competition between different hydrogen bond donors and acceptors, offering a more complete understanding of the intermolecular forces at play. nih.gov
Theoretical Prediction of Spectroscopic Signatures
Theoretical calculations are invaluable for interpreting and predicting the spectroscopic signatures of molecules. Vibrational spectroscopy, including infrared (IR) and Raman techniques, is particularly sensitive to molecular structure, bonding, and intermolecular interactions.
For this compound monohydrate, the vibrational spectra have been thoroughly analyzed. srce.hrcore.ac.uk A key difference between the spectra of this acid salt and the neutral calcium acetate salt is the appearance of bands corresponding to the vibrations of the carboxylic acid group (COOH) from the acetic acid molecules. core.ac.uk
The main spectral features that provide evidence for the structure and hydrogen bonding within CaH(CH₃COO)₃·H₂O include:
n(OH) Stretching Region: The presence of two very broad bands around 2500 cm⁻¹ and 1950 cm⁻¹, designated as (AB) and C bands respectively, which are characteristic of strong hydrogen bonds. srce.hr
Hydroxyl Group Vibrations: The identification of bands corresponding to the in-plane (δOH) and out-of-plane (γOH) bending vibrations of the hydroxyl groups. The frequencies of these modes are also indicative of strong, asymmetrical hydrogen bonding. srce.hr
Acetate and Acetic Acid Vibrations: The assignment of various stretching and bending modes associated with the CH₃, COO⁻, and COOH groups.
Table 3: Selected Vibrational Modes and Frequencies for this compound Monohydrate
| Vibrational Mode | Description | Approximate Frequency Range (cm⁻¹) |
|---|---|---|
| n(OH) | Stretching vibration of hydroxyl groups in strong H-bonds | 1950 - 2500 |
| n(C=O) | Carbonyl stretching of the COOH group | ~1715 |
| nas(COO⁻) | Asymmetric stretching of the carboxylate group | ~1557 |
| ns(COO⁻) | Symmetric stretching of the carboxylate group | ~1441 |
| δ(OH) | In-plane bending of the hydroxyl group | ~1391 |
| γ(OH) | Out-of-plane bending of the hydroxyl group | ~1050 |
Source: Frequencies are based on IR and Raman spectral analysis. core.ac.uk
These theoretically and experimentally assigned spectroscopic signatures provide a detailed fingerprint of the compound, confirming its structural features and the nature of the hydrogen bonding network.
Coordination Chemistry and Complexation Behavior of Calcium Hydrogen Triacetate
Classification as an Acid Salt (e.g., Speakman's Classification)
Calcium hydrogen triacetate monohydrate, CaH(CH₃COO)₃·H₂O, is categorized as a type B acid salt according to Speakman's classification researchgate.net. This classification is based on the nature of the hydrogen bonding between the carboxylate groups. In type B acid salts, there are distinct carboxylic acid (RCOOH) and carboxylate (RCOO⁻) groups within the crystal lattice, connected by hydrogen bonds. This is in contrast to type A acid salts, where the acidic hydrogen is located symmetrically between two equivalent carboxylate groups. The presence of both protonated acetic acid and deprotonated acetate (B1210297) moieties within the structure of this compound is a defining characteristic of its classification as a type B acid salt researchgate.net.
Ligand Binding Environment of Calcium Ions
The crystal structure of this compound monohydrate reveals two crystallographically independent calcium ions, Ca(1) and Ca(2), each with a distinct coordination environment iucr.org.
Ca(1) Ion: The Ca(1) ion is coordinated by eight oxygen atoms, resulting in a distorted dodecahedral geometry. These coordinating atoms originate from five different acetate groups and one water molecule iucr.org.
Ca(2) Ion: The Ca(2) ion exhibits a coordination number of seven, surrounded by oxygen atoms from five acetate groups and one water molecule. This arrangement forms a pentagonal bipyramidal geometry iucr.org.
The acetate ligands demonstrate remarkable versatility in their coordination modes. Three of the four independent acetate ions in the asymmetric unit act as both bidentate chelating and O-bridging ligands, contributing to the formation of a stable, extended structure iucr.org. The coordination numbers of seven and eight are common for calcium ions, reflecting the ion's flexible coordination sphere and its ability to accommodate a variable number of ligands iucr.orglibretexts.org. The Ca²⁺-oxygen distances in carboxylate complexes typically range from 2.30 to 2.50 Å libretexts.org.
| Calcium Ion | Coordination Number | Coordination Geometry | Coordinating Ligands |
|---|---|---|---|
| Ca(1) | 8 | Distorted Dodecahedron | 5 Acetate Groups, 1 Water Molecule |
| Ca(2) | 7 | Pentagonal Bipyramid | 5 Acetate Groups, 1 Water Molecule |
Formation of Polymeric Structures and Extended Networks
In the solid state, this compound monohydrate forms an intricate polymeric structure. The fundamental building blocks are infinite, multiply O-bridged double-stranded calcium chains that extend along the a-axis of the crystal lattice researchgate.netiucr.org. These chains are formed by the bridging acetate ligands that link adjacent calcium ions.
Investigation of Ligand Exchange Dynamics
Calcium(II) is a labile metal ion, meaning that its ligands undergo rapid exchange. This lability is due to its relatively large ionic radius and the electrostatic nature of the metal-ligand bonding. In aqueous solutions, the coordinated water molecules are in constant and rapid exchange with the bulk solvent. The exchange of acetate ligands would be part of this dynamic equilibrium. The presence of other ions, such as calcium itself in the case of some multidentate ligands, can influence the rates of these exchange reactions, sometimes leading to a decrease in the reaction rate rsc.org. The study of ligand exchange kinetics can be approached using techniques such as nuclear magnetic resonance (NMR) spectroscopy acs.org.
Solution-Phase Complexation Studies (drawing on general calcium acetate complexation research)
In aqueous solution, the complexation behavior of this compound is expected to be governed by equilibria involving calcium ions, acetate ions, and acetic acid.
While stability constants for the formation of CaH(CH₃COO)₃ in solution are not specifically reported, studies on the complexation of Ca²⁺ with acetate provide valuable information. Potentiometric titrations of aqueous solutions containing Ca(II) and acetic acid have been used to determine the stability constants for the formation of mononuclear calcium acetate complexes researchgate.net. The following equilibria are considered:
Ca²⁺ + CH₃COO⁻ ⇌ Ca(CH₃COO)⁺ (K₁) Ca²⁺ + 2CH₃COO⁻ ⇌ Ca(CH₃COO)₂ (β₂)
At physiological conditions (37 °C and ionic strength of 0.15 mol·dm⁻³), evidence has been found for the formation of both the 1:1 (ML) and 1:2 (ML₂) species researchgate.net.
| Complex Species | Log K₁ | Log β₂ | Conditions | Reference |
|---|---|---|---|---|
| Ca(CH₃COO)⁺ | 0.5 | - | Physiological | libretexts.org |
| Ca(CH₃COO)₂ | - | - | - |
Note: The table reflects the formation of simple calcium acetate complexes, which are foundational to understanding the solution chemistry of this compound.
Based on the established stability constants, speciation modeling can be performed to predict the distribution of different calcium-containing species in a solution as a function of pH and the total concentrations of calcium and acetate. In a solution of this compound, which would provide a source of Ca²⁺ ions and an excess of acetic acid/acetate, the speciation would be dependent on the pH.
At lower pH values, the equilibrium would favor the protonated acetic acid (CH₃COOH), and the concentration of free Ca²⁺ ions would be higher. As the pH increases, the deprotonation of acetic acid to acetate (CH₃COO⁻) would occur, leading to an increased formation of the calcium acetate complexes, Ca(CH₃COO)⁺ and Ca(CH₃COO)₂ researchgate.net. The formation of these complexes is a crucial aspect of the solution chemistry and influences the bioavailability of calcium ions.
Comparative Analysis with Other Calcium Carboxylate Coordination Polymers
The structural characteristics of this compound, particularly its coordination polymer architecture, can be better understood through a comparative analysis with other known calcium carboxylate coordination polymers. This comparison highlights the diversity in dimensionality and ligand bridging modes that arise from variations in the carboxylate ligand, stoichiometry, and crystallization conditions.
Dimensionality of Coordination Polymers (e.g., 1D, 2D, 3D architectures)
Coordination polymers of calcium with carboxylate ligands exhibit a wide range of dimensionalities, from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. The structure of this compound monohydrate consists of infinite, multiple oxygen-bridged, double-stranded calcium chains that extend in one direction. iucr.org These 1D chains are further interconnected by hydrogen bonds to form a more complex, three-dimensional supramolecular assembly. iucr.org
This 1D polymeric motif is common in calcium carboxylates. For instance, a calcium trimellitate coordination polymer is built from infinite chains of calcium polyhedra linked by the carboxylate ligand. researchgate.net Similarly, certain calcium thiophenecarboxylate polymers form 1D zig-zag chains. researchgate.net
In contrast, other calcium carboxylate systems achieve higher dimensionality. By employing multidentate ligands, 2D and 3D architectures can be constructed. For example, a calcium coordination polymer built with benzene-1,3,5-tricarboxylate (btc) and pyrazine-2-carboxylate (pzc), specifically [Ca2(btc)(pzc)(H2O)3], forms a 2D double-layered network where inorganic zigzag chains of calcium polyhedra are linked by the organic ligands. acs.orgresearchgate.net
Three-dimensional frameworks represent the highest level of structural complexity. The compound [Ca3(btc)2(H2O)12], which uses only the benzene-1,3,5-tricarboxylate ligand, assembles into a 3D framework composed of helical chains of calcium coordination polymers. acs.orgresearchgate.net Metal-Organic Frameworks (MOFs) based on calcium and tetratopic carboxylate ligands also demonstrate the formation of robust 3D structures. rsc.org The dimensionality is thus heavily influenced by the connectivity and geometry of the carboxylate linker.
Table 1: Comparison of Dimensionality in Calcium Carboxylate Coordination Polymers
| Compound | Carboxylate Ligand(s) | Dimensionality | Reference |
|---|---|---|---|
| This compound Monohydrate | Acetate | 1D Chains (forming a 3D supramolecular network via H-bonds) | iucr.org |
| [Ca(H2O)[(O2C)2-C6H3-CO2H]] | Trimellitate | 1D Chains | researchgate.net |
| [Ca2(btc)(pzc)(H2O)3] | Benzene-1,3,5-tricarboxylate, Pyrazine-2-carboxylate | 2D Layers | acs.orgresearchgate.net |
| [Ca3(btc)2(H2O)12] | Benzene-1,3,5-tricarboxylate | 3D Framework | acs.orgresearchgate.net |
| Ca5(H2NTTB)(NTTB)2(H2O)8 | 4,4′,4′′,4′′′-(naphthalene-2,3,6,7-tetrayl)tetrabenzoate | 3D Framework (based on infinite chains) | rsc.org |
Bridging Modes of Carboxylate Ligands
The versatility of the carboxylate group in coordinating to metal centers is a key factor in the structural diversity of calcium coordination polymers. Carboxylate ligands can bridge metal ions in numerous ways, including the common syn-syn, syn-anti, and anti-anti bidentate bridging modes. researchgate.net
In the structure of this compound monohydrate, the acetate ligands exhibit multifunctional coordination behavior. Three of the acetate ions act as both bidentate chelating ligands to one calcium center and as oxygen-bridging ligands to adjacent calcium centers, contributing to the formation of the double-stranded chains. iucr.org This combination of chelating and bridging is a common feature in carboxylate chemistry.
A broader examination of other calcium carboxylate polymers reveals a more extensive array of bridging modes. The specific coordination is influenced by factors such as the steric and electronic properties of the ligand and the coordination preferences of the calcium ion, which commonly accommodates coordination numbers of 6, 7, or 8. rsc.org In a series of calcium-based MOFs synthesized with a tetratopic carboxylate ligand, several complex bridging modes were observed. rsc.org These include the μ2-η1:η1 mode, where two calcium centers are bridged by one oxygen atom from each of two different carboxylate groups, and a more complex μ3-η1:η2 mode, where a single carboxylate group links three distinct calcium centers. rsc.org Such intricate bridging patterns are essential for the formation of stable, higher-dimensional networks.
The term bridging ligand is used to describe a ligand that connects two or more metal ions. wikipedia.org The notation μn is used to indicate the number of metal centers a single ligand bridges; for example, μ2 denotes bridging between two metals. wikipedia.org Carboxylates are highly effective polyatomic bridging ligands. wikipedia.org
Table 2: Comparison of Carboxylate Bridging Modes in Calcium Polymers
| Compound | Observed Bridging Mode(s) | Description | Reference |
|---|---|---|---|
| This compound Monohydrate | Bidentate Chelating and O-Bridging | Acetate chelates one Ca ion while also bridging to another. | iucr.org |
| Ca-NTTB MOF (Compound 2) | μ3-η1:η2 bridging, η2 chelating, μ2-η1:η1 bridging | A single carboxylate ligand bridges three calcium centers. | rsc.org |
| Ca-NTTB MOF (Compound 3) | μ2-η1:η1 bridging, μ3-η1:η2 bridging, μ2-η2:η1 chelating and bridging | Multiple complex modes, including one that is both chelating and bridging. | rsc.org |
| Anhydrous α-Calcium Acetate | Monodentate and Bidentate | Acetate anions coordinate to calcium through one or both oxygen atoms. | acs.org |
Advanced Characterization Methodologies in Calcium Hydrogen Triacetate Research
Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as it is heated over time. This method is crucial for determining the thermal stability and composition of materials by observing mass losses at specific temperatures, which correspond to the evolution of gases from decomposition.
In the study of calcium acetate (B1210297), TGA reveals a multi-step decomposition process. When heated, the compound undergoes sequential mass losses corresponding to dehydration, decomposition into calcium carbonate and acetone (B3395972), and finally, the breakdown of calcium carbonate into calcium oxide. bohrium.comresearchgate.net The atmosphere in which the analysis is conducted, such as inert or oxidizing, can influence the specific decomposition pathways and temperatures. researchgate.net
The typical thermal decomposition of calcium acetate hydrate (B1144303) proceeds as follows:
Dehydration: The initial mass loss, occurring at approximately 150-240°C, corresponds to the removal of water molecules from the hydrated salt. researchgate.net
Decomposition to Calcium Carbonate: In the range of 400-450°C, the anhydrous calcium acetate decomposes to form solid calcium carbonate (CaCO₃) and volatile acetone ((CH₃)₂CO). researchgate.net
Decomposition of Calcium Carbonate: At higher temperatures, typically starting around 600°C and completing by 800°C, calcium carbonate decomposes into calcium oxide (CaO) and carbon dioxide (CO₂). bohrium.comresearchgate.net
These distinct steps are clearly visible on a TGA curve, which plots the percentage of remaining mass against temperature.
| Temperature Range (°C) | Decomposition Step | Products Evolved | Solid Residue |
|---|---|---|---|
| ~150 - 240 | Dehydration | H₂O | Anhydrous Calcium Acetate |
| ~400 - 450 | Acetate Decomposition | (CH₃)₂CO (Acetone) | CaCO₃ (Calcium Carbonate) |
| ~600 - 800 | Carbonate Decomposition | CO₂ | CaO (Calcium Oxide) |
X-ray Fluorescence (XRF) for Elemental Composition Verification
X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. carleton.edu The sample is irradiated with high-energy X-rays, causing the atoms within the sample to emit secondary (or fluorescent) X-rays. Each element emits X-rays at a unique, characteristic energy, allowing for the identification and quantification of the elements present. usgs.gov
For a compound like Calcium Hydrogen Triacetate, XRF is an effective method to verify its elemental purity. The primary application would be to confirm the presence of calcium and quantify its concentration relative to other elements. The technique is highly sensitive for heavier elements like calcium. Portable XRF analyzers allow for rapid, on-site screening of samples. nih.gov To ensure accuracy, the instrument is typically calibrated using standard reference materials with known concentrations of the elements of interest. nih.govresearchgate.net Any significant presence of unexpected elements could indicate impurities from the synthesis process.
Below is a table representing hypothetical data for the elemental verification of a pure this compound sample using XRF.
| Element | Theoretical Mass % in CaH(CH₃COO)₃ | Measured Mass % (XRF) | Status |
|---|---|---|---|
| Calcium (Ca) | 18.36% | 18.4% ± 0.2% | Verified |
| Carbon (C) | 33.02% | Not typically measured by XRF | - |
| Hydrogen (H) | 4.62% | Not measured by XRF | - |
| Oxygen (O) | 44.00% | Not typically measured by XRF | - |
Scanning Electron Microscopy (SEM) for Morphology
Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to produce high-resolution images of a sample's surface. frontiersin.org It provides detailed information about the sample's topography, morphology (shape and size of particles), and composition when coupled with Energy-Dispersive X-ray Spectroscopy (EDS). acs.orgacs.org
In the context of this compound, SEM would be used to visualize the crystal structure and morphology of the synthesized powder. Studies on the related compound, calcium acetate, have shown that it can form crystals with distinct morphologies, such as needle-like or rod-like shapes, depending on the synthesis conditions. researchgate.netacs.org SEM analysis can reveal the degree of crystallinity, the size distribution of the crystals, and their surface texture. researchgate.net This information is vital for understanding the material's physical properties and for quality control in its production. For instance, observing well-defined, uniform crystals might indicate a high degree of purity, whereas irregular or agglomerated particles could suggest the presence of impurities or inconsistencies in the crystallization process.
| Morphological Feature | Observation from SEM | Interpretation |
|---|---|---|
| Crystal Shape | Needle-like or rod-like structures | Characteristic crystalline form of calcium acetate compounds. acs.org |
| Size Distribution | Variable, with lengths up to 100 µm | Indicates the scale of the crystalline domains. acs.org |
| Surface Texture | Smooth facets on individual crystals | Suggests well-ordered crystal growth. |
| Aggregation | Low to moderate agglomeration of crystals | Provides insight into particle-particle interactions. |
Cyclic Voltammetry for Electrochemical Behavior (applicability to CaH(CH₃COO)₃)
Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox (reduction-oxidation) behavior of a substance in solution. pcbiochemres.com It involves scanning the potential of a working electrode and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the electrochemical processes occurring at the electrode surface.
For a salt like this compound, when dissolved in an appropriate solvent with a supporting electrolyte, CV can be used to study the electrochemical behavior of the Ca²⁺ ions. pcbiochemres.com Research on calcium acetate solutions has demonstrated the utility of CV in determining key kinetic and solvation parameters, such as peak potentials (Ep), peak currents (Ip), and diffusion coefficients (D). pcbiochemres.comscite.ai These parameters help to characterize the redox reactions of the calcium ions and their interaction with other species in the solution. pcbiochemres.com The technique is essential for applications where the electrochemical properties of the compound are important, such as in the development of electrolytes or sensors. The principles and methods used for calcium acetate are directly applicable to investigating the electrochemical nature of this compound.
| CV Parameter | Symbol | Information Obtained |
|---|---|---|
| Anodic Peak Potential | Epa | Potential at which oxidation occurs. pcbiochemres.com |
| Cathodic Peak Potential | Epc | Potential at which reduction occurs. pcbiochemres.com |
| Anodic Peak Current | Ipa | Current associated with the oxidation process. pcbiochemres.com |
| Cathodic Peak Current | Ipc | Current associated with the reduction process. pcbiochemres.com |
| Diffusion Coefficient | D | Rate of diffusion of the electroactive species (Ca²⁺) to the electrode. pcbiochemres.com |
Future Research Directions in the Chemistry of this compound
The exploration of complex chemical compounds continues to pave the way for new materials and scientific understanding. This compound, a double salt of calcium acetate and acetic acid, presents a fascinating subject for future research. While foundational knowledge exists, numerous avenues remain unexplored that could unlock novel applications and deeper insights into its chemical and physical behaviors. This article outlines key future research directions structured around synthesis, material properties, reaction dynamics, and theoretical modeling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
